molecular formula C11H15Cl2N B3218077 3-(3-Chlorophenyl)Piperidine Hydrochloride CAS No. 1187172-76-4

3-(3-Chlorophenyl)Piperidine Hydrochloride

Cat. No.: B3218077
CAS No.: 1187172-76-4
M. Wt: 232.15 g/mol
InChI Key: IVMZDMBSXPPTBO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)Piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a chlorophenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)Piperidine Hydrochloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective, safe, and yield high purity products. The use of solid superacids and specific catalysts ensures efficient reactions and high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: N,N-dimethyl acetamide, toluene, ethanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-(3-Chlorophenyl)Piperidine Hydrochloride involves its role as a histamine H3 receptor antagonist. By binding to these receptors, it inhibits the release of histamine, thereby modulating neurotransmitter levels in the brain. This action is crucial in regulating sleep-wake cycles and has potential therapeutic applications in treating narcolepsy and other sleep disorders .

Comparison with Similar Compounds

Uniqueness: 3-(3-Chlorophenyl)Piperidine Hydrochloride stands out due to its specific binding affinity and selectivity for histamine H3 receptors. This makes it a valuable compound in the development of targeted therapies for sleep disorders and other neurological conditions .

Properties

IUPAC Name

3-(3-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMZDMBSXPPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-76-4
Record name Piperidine, 3-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187172-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)Piperidine Hydrochloride
Reactant of Route 2
3-(3-Chlorophenyl)Piperidine Hydrochloride
Reactant of Route 3
3-(3-Chlorophenyl)Piperidine Hydrochloride
Reactant of Route 4
3-(3-Chlorophenyl)Piperidine Hydrochloride
Reactant of Route 5
3-(3-Chlorophenyl)Piperidine Hydrochloride
Reactant of Route 6
3-(3-Chlorophenyl)Piperidine Hydrochloride

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